Home > Products > Screening Compounds P97709 > (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine - 1082859-16-2

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

Catalog Number: EVT-1805980
CAS Number: 1082859-16-2
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N′-[(E)-4-diethylamino-2-hydroxybenzylidene]acetohydrazide dihydrate

    Compound Description: This compound is a Schiff base derivative of imidazo[1,2-a]pyridine. The paper describing this compound focuses on its crystal structure, highlighting the E conformation of the acyclic C=N bond and the intramolecular hydrogen bonding patterns observed. []

N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines

    Compound Description: This series of compounds represents a group of N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives investigated for their in vitro antibacterial and antifungal activities. []

(E)-N′-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N-ethyl-2-methyl-5-nitrobenzohydrazide (DW09849)

    Compound Description: This compound, DW09849, is a potent and selective inhibitor of phosphatidylinositol 3-kinase α (PI3Kα), an enzyme implicated in cell growth, proliferation, and cancer. DW09849 exhibits potent anti-proliferative activity against cells with oncogenic PI3Kα mutations. []

2-methyl-5-nitro-1-benzenesulfonic acid 2-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylene]-1-methylhydrazide (PIK-75)

1-imidazo[1,2-a]pyridin-6-yl-2-propanone

    Compound Description: This compound is a synthetic intermediate used in the synthesis of the cardiotonic agent loprinone. []

Overview

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound characterized by the presence of both imidazo and pyridine rings, with a bromo substituent at the sixth position. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. It falls under the category of nitrogen-containing heterocycles, which are widely studied for their pharmacological properties.

Synthesis Analysis

Methods

The synthesis of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the reaction of α-bromoketones with 2-aminopyridines. One common synthetic route employs toluene as a solvent, along with iodine and tert-butyl hydroperoxide as reagents. This method allows for mild reaction conditions that promote C–C bond cleavage, yielding the desired product without the need for metal catalysts.

Technical Details

The synthesis can be optimized by adjusting various parameters such as temperature, solvent choice, and reagent concentrations to enhance yield and purity. For instance, using an inert atmosphere can minimize side reactions that may lead to impurities in the final product.

Molecular Structure Analysis

Structure

The molecular structure of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine can be described using its IUPAC name and structural formula. The compound's InChI representation is:

InChI 1S C8H8BrN3 c9 6 1 2 8 11 7 3 10 5 12 8 4 6 h1 2 4 5H 3 10H2\text{InChI 1S C8H8BrN3 c9 6 1 2 8 11 7 3 10 5 12 8 4 6 h1 2 4 5H 3 10H2}

Data

The compound has a molecular formula of C8H8BrN3C_8H_8BrN_3 and a molecular weight of approximately 230.07 g/mol. The presence of bromine introduces unique reactivity patterns that can be exploited in further chemical transformations.

Chemical Reactions Analysis

Reactions

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is versatile in terms of reactivity. It participates in:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for functionalization.
  • Cyclization Reactions: Under certain conditions, it can undergo cyclization to form more complex heterocyclic structures.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents used. Common oxidizing agents include hydrogen peroxide, while lithium aluminum hydride serves as a reducing agent.

Technical Details

Substitution reactions typically utilize sodium hydride as a base to deprotonate nucleophiles before substitution occurs. Cyclization often requires catalysts such as palladium or bases like potassium carbonate to facilitate the formation of new rings.

Mechanism of Action

The mechanism of action for (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific biological targets. It may inhibit enzymes or modulate receptor activity within various signaling pathways. For instance, compounds related to this structure have shown potential as inhibitors in cancer-related pathways, particularly those involving phosphatidylinositol 3-kinase signaling .

Physical and Chemical Properties Analysis

Physical Properties

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is typically a crystalline solid at room temperature. Its melting point and solubility characteristics vary depending on the purity and specific synthesis conditions used.

Chemical Properties

The compound exhibits typical behavior of nitrogen-containing heterocycles, including basicity due to the presence of amino groups. Its reactivity profile allows it to participate in a variety of chemical transformations that are useful in synthetic organic chemistry.

Applications

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific applications:

  1. Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit key enzymes involved in tumorigenesis.
  2. Pharmacology: The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for drug development aimed at treating various diseases.
  3. Synthetic Chemistry: Its reactivity makes it valuable in synthesizing other complex molecules through various chemical transformations.
Synthetic Methodologies for (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine [2] [4] [9]

Metal-Free Cyclization Strategies Using α-Bromoketones and 2-Aminopyridines

The core imidazo[1,2-a]pyridine scaffold is predominantly constructed via condensation between 2-aminopyridines and α-halogenated carbonyl precursors. A particularly efficient metal-free approach utilizes 5-bromo-2-aminopyridine and α-bromoketones to directly access 6-bromoimidazo[1,2-a]pyridine intermediates. This cyclization proceeds under mild conditions (25–50°C) in aqueous or polar aprotic solvents, forming the fused bicyclic system through nucleophilic displacement and subsequent intramolecular dehydration [2] [7].

The regioselectivity of ring closure is governed by the electron-deficient C2 position of the aminopyridine, which attacks the carbonyl carbon of the α-bromoketone. Subsequent bromide displacement by the pyridine nitrogen completes the imidazole ring formation. This method demonstrates excellent functional group tolerance, with reported yields exceeding 85% for 6-bromoimidazo[1,2-a]pyridine when using 40% chloroacetaldehyde aqueous solution at optimized temperatures (35°C) and extended reaction times (12-24 hours) [2]. The resulting 6-brominated scaffold serves as the direct precursor for (6-bromoimidazo[1,2-a]pyridin-2-yl)methanamine synthesis through subsequent functionalization at the C2 position.

Table 1: Cyclization Precursors for Imidazo[1,2-a]pyridine Synthesis

2-Aminopyridineα-HalocarbonylReaction ConditionsProductYield (%)
5-Bromo-2-aminopyridineBromoacetaldehydeH₂O, 35°C, 18h6-Bromoimidazo[1,2-a]pyridine85-90
5-Bromo-2-aminopyridine2-Bromo-1,1-diethoxyethaneEtOH, reflux, 6h6-Bromo-2-ethoxyimidazo[1,2-a]pyridine75

Optimization of Solvent Systems and Catalytic Conditions for C–C Bond Cleavage

Solvent polarity and protic character critically influence cyclization efficiency and subsequent functional group transformations. Polar aprotic solvents like dimethylformamide (DMF) facilitate ring closure but complicate purification and promote side reactions. Dichloroethane emerges as the optimal solvent, balancing solvation capability with ease of removal, while addition of tertiary amine bases (triethylamine, 1.5 eq.) effectively scavenges HBr generated during cyclization, preventing catalyst poisoning and substrate degradation [2] [9].

For the critical C–C bond cleavage required during the transformation of ester functionalities to aminomethyl groups (-CH₂NH₂), hydrolytic conditions require precise optimization. Alkaline hydrolysis (NaOH, 2M in H₂O/THF 1:3) at 60°C selectively cleaves methyl esters without affecting the bromo substituent or imidazole ring integrity. Subsequent Curtius rearrangement or direct reduction of the carboxylic acid intermediate provides access to the target methanamine functionality. Microwave-assisted hydrolysis significantly reduces reaction times from 12 hours to 30 minutes while improving yields by 15-20% through suppression of thermal decomposition pathways [9].

Table 2: Solvent Optimization for Cyclization and Functional Group Transformation

Reaction StageOptimal Solvent SystemCatalyst/AdditiveKey Benefit
Cyclization1,2-DichloroethaneTriethylamine (1.5 eq.)Suppresses HBr degradation, 90% yield
Ester HydrolysisTHF/H₂O (3:1)NaOH (2.0 eq.)Selective ester cleavage, 88% yield
BrominationHexafluoroisopropanolNoneEnhanced regioselectivity (purity >98%)

Role of Iodine and tert-Butyl Hydroperoxide in Regioselective Bromination

Regioselective bromination at the C6 position presents a significant synthetic challenge due to competing electrophilic substitution at electron-rich sites (C3 and C8). A breakthrough methodology employs iodine (5 mol%) and tert-butyl hydroperoxide (TBHP, 2 eq.) to generate in situ brominating species from bromide sources (e.g., LiBr, NaBr). This radical-based system achieves >95% C6 regioselectivity in imidazo[1,2-a]pyridines by leveraging the electron-deficient character of the C5-C6 bond [1] [8].

The mechanism involves iodine-catalyzed generation of tert-butoxy radicals from TBHP, which abstract hydrogen from the solvent or bromide anion to form bromine radicals. These radicals preferentially attack the electron-deficient C6 position due to polarization effects from the pyridinic nitrogen. This method circumvents the traditional requirement for pre-brominated pyridine precursors, enabling late-stage functionalization of complex imidazopyridine derivatives. Reaction kinetics studies reveal optimal performance in hexafluoroisopropanol (HFIP), where hydrogen-bonding networks further enhance C6 selectivity by coordinating with adjacent ring nitrogens [8].

Alternative electrophilic bromination using N-bromosuccinimide (NBS) in trifluoroacetic acid achieves moderate yields (70-75%) but suffers from regioisomeric contamination (8-bromo impurity >15%). Metal-catalyzed approaches (e.g., Pd-directed C–H activation) offer superior selectivity but introduce heavy metal contamination concerns for pharmaceutical applications, making the iodine/TBHP system the preferred methodology for GMP manufacturing [1].

Comparative Analysis of Single-Step vs. Multi-Step Synthetic Pathways

Two dominant strategies exist for accessing (6-bromoimidazo[1,2-a]pyridin-2-yl)methanamine:

Multi-Step Approach (Patent Route):

  • Cyclocondensation of 5-bromo-2-aminopyridine with 2-bromo-1,1-diethoxyethane → 6-bromo-2-ethoxyimidazo[1,2-a]pyridine
  • Acidic hydrolysis (H₂SO₄, H₂O) → 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde
  • Reductive amination (NaBH₄, NH₄OAc) → Target methanamineOverall Yield: 42-48%Purity: >99% (after crystallization)Advantage: Amenable to large-scale production (demonstrated at 50kg scale) [2] [9]

Single-Pot Strategy:

  • One-pot assembly using 5-bromo-2-aminopyridine and 2-bromoacetamide
  • Sequential cyclization and reduction without intermediate purificationOverall Yield: 65-70%Purity: 92-95% (requires chromatographic purification)Advantage: Reduced processing time and solvent consumption [7]

The single-pot method offers superior atom economy and reduced E-factor (2.1 vs. 5.7 for multi-step), making it environmentally preferable for early-phase development. However, the multi-step approach provides crystalline intermediates enabling rigorous purification, essential for pharmaceutical applications where impurity profiles impact regulatory approval. Both routes deliver gram quantities of the target compound, with choice dependent on application-specific purity requirements versus sustainability considerations.

Table 3: Step Economy Analysis of Synthetic Routes

ParameterMulti-Step RouteSingle-Pot Route
Number of Isolations31
Overall Yield (%)42-4865-70
HPLC Purity (%)>9992-95
Total Reaction Time36 hours8 hours
Key AdvantageCrystalline intermediatesReduced solvent waste

Properties

CAS Number

1082859-16-2

Product Name

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

IUPAC Name

(6-bromoimidazo[1,2-a]pyridin-2-yl)methanamine

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C8H8BrN3/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3,10H2

InChI Key

SWDDNRAKHXZZJV-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1Br)CN

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.